molecular formula C18H24N4OS2 B122510 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide CAS No. 556803-08-8

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide

Cat. No. B122510
M. Wt: 376.5 g/mol
InChI Key: XBAZPYFIYYCZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as TCN 213, is a chemical with the molecular formula C18H24N4OS2 . It has a molecular weight of 376.5 g/mol . The IUPAC name for this compound is 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is connected to a benzylamino group and a sulfanyl group, which is in turn connected to an acetamide group with a cyclohexylmethyl substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.5 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 376.13915375 g/mol . The topological polar surface area of the compound is 120 Ų .

Scientific Research Applications

Molecular Synthesis and Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, have been explored for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This research is significant because GLS inhibitors have therapeutic potential in cancer treatment by attenuating the growth of certain cancer cells in vitro and in mouse models. The structural modifications in these analogs aimed to retain the potency of BPTES while improving drug-like properties such as aqueous solubility (Shukla et al., 2012).

Structural and Crystallographic Analysis

The compound N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, which shares a similar thiadiazole core with the chemical , was synthesized and its crystal structure analyzed. This study reveals the molecule's unique conformation and interactions, such as hypervalent S⋯O interactions and hydrogen bonding patterns, providing insights into the structural basis for its biological activities (Ismailova et al., 2014).

Antimicrobial and Antifungal Action

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, has identified compounds with significant antimicrobial and antifungal activities. These compounds have shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Synthesis of Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which are structurally related to the compound , were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds demonstrated variable extents of activity against selected microbial species, indicating their potential for development into antimicrobial agents with reduced toxicity (Rehman et al., 2016).

properties

IUPAC Name

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAZPYFIYYCZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide

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